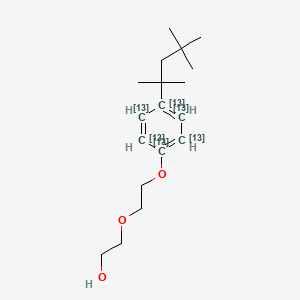

4-tert-Octylphenol-diethoxylate-13C6

Description

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCZOTMMGHGTPH-CJFYFUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676080 | |

| Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-69-3 | |

| Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Isotopic Fingerprint: A Technical Guide to 13C-Labeled Octylphenols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of 13C-labeled octylphenols. These isotopically labeled compounds are invaluable tools in environmental analysis, metabolic studies, and as internal standards for quantitative analysis. This document details their properties, synthesis, analytical methodologies, and their influence on key biological signaling pathways.

Physicochemical Characteristics

The most predominantly studied and commercially available isomer is 4-tert-octylphenol, and therefore, the following data primarily pertains to its 13C-labeled form. While other isomers exist, they are less significant in commercial applications and environmental monitoring[1].

Table 1: Physical and Chemical Properties of 13C-Labeled 4-tert-Octylphenol

| Property | Value | Source |

| Chemical Name | 4-tert-Octylphenol-(phenyl-13C6) | Sigma-Aldrich |

| Molecular Formula | ¹³C₆C₈H₂₂O | Sigma-Aldrich |

| Molecular Weight | 212.28 g/mol | Cambridge Isotope Laboratories, Inc. |

| Isotopic Purity | ≥99 atom % ¹³C | Sigma-Aldrich |

| CAS Number (Labeled) | 1173020-24-0 | Cambridge Isotope Laboratories, Inc. |

| CAS Number (Unlabeled) | 140-66-9 | Cambridge Isotope Laboratories, Inc. |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | Soluble in methanol and DMSO | MedChemExpress |

Experimental Protocols

Synthesis of 13C-Labeled Phenols (General Procedure)

Principle: A 1,5-dibromo-1,4-pentadiene precursor undergoes a lithium-halogen exchange. The resulting organolithium species reacts with a ¹³C-labeled carbonate ester, leading to the formation of the ¹³C-labeled phenol ring.

Materials:

-

Substituted 1,5-dibromo-1,4-pentadiene precursor

-

tert-Butyllithium (t-BuLi) in pentane

-

¹³C-labeled dibenzyl carbonate

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,5-dibromo-1,4-pentadiene precursor in anhydrous Et₂O.

-

Cool the solution to -78 °C.

-

Slowly add a solution of t-BuLi in pentane and stir the mixture for the specified time to allow for the lithium-halogen exchange.

-

In a separate flask, dissolve ¹³C-labeled dibenzyl carbonate in anhydrous Et₂O.

-

Transfer the solution of the organolithium species to the carbonate solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the ¹³C-labeled phenol[2].

Note: The specific substituted 1,5-dibromo-1,4-pentadiene precursor required for the synthesis of octylphenol would need to be designed and synthesized separately.

Analysis of 13C-Labeled Octylphenols by Gas Chromatography-Mass Spectrometry (GC-MS)

13C-labeled octylphenols are ideal internal standards for the quantification of their unlabeled counterparts in various matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for phenol analysis (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Extract the analytes from the sample matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction (SPE).

-

Derivatization (Optional but Recommended): To improve chromatographic performance and sensitivity, derivatize the phenolic hydroxyl group. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or methyl chloroformate[3].

-

GC-MS Analysis:

-

Inject a known amount of the derivatized sample extract into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the native and the ¹³C-labeled octylphenol.

-

-

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of the native octylphenol and a fixed concentration of the ¹³C-labeled internal standard. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Octylphenols have been shown to interfere with several key cellular signaling pathways. The use of 13C-labeled octylphenols can aid in tracing their metabolic fate and understanding their mechanisms of action.

Nitric Oxide Signaling Pathway

Octylphenols can modulate the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. Studies have shown that octylphenol exposure can alter the expression and activity of nitric oxide synthases (NOS).

Experimental Workflow for Measuring Nitric Oxide Production:

Detailed Protocol for Nitric Oxide Measurement (Griess Assay):

-

Cell Culture: Plate a suitable cell line (e.g., human hepatoma HepG2 cells) in 96-well plates and allow them to adhere overnight[4].

-

Treatment: Treat the cells with various concentrations of 13C-labeled octylphenol. Include appropriate positive and negative controls.

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for changes in NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable and quantifiable breakdown product of NO[7].

-

Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Calcium Signaling Pathway

Octylphenols have been identified as endocrine-disrupting chemicals that can interfere with intracellular calcium (Ca²⁺) signaling, a fundamental process in cellular communication and function.

Experimental Workflow for Calcium Imaging:

Detailed Protocol for Calcium Imaging:

-

Cell Preparation:

-

Culture cells (e.g., primary neurons or a suitable cell line) on glass-bottom dishes suitable for fluorescence microscopy.

-

Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, according to the manufacturer's instructions. This allows for the quantification of intracellular Ca²⁺ concentration independent of dye concentration and cell thickness.

-

-

Imaging Setup:

-

Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological saline solution.

-

-

Data Acquisition:

-

Record baseline fluorescence by alternately exciting the dye at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission at a single wavelength (e.g., 510 nm).

-

Introduce a solution containing 13C-labeled octylphenol into the perfusion system.

-

Continue to record the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

Convert the fluorescence ratio to intracellular Ca²⁺ concentration using a calibration procedure (e.g., the Grynkiewicz equation).

-

Interleukin-4 (IL-4) Production Pathway

Octylphenol has been shown to enhance the production of Interleukin-4 (IL-4), a cytokine involved in the regulation of immune responses, particularly allergic reactions. This effect is mediated through the activation of the transcription factor NF-AT (Nuclear Factor of Activated T-cells).

Signaling Pathway Diagram:

Experimental Workflow for Measuring IL-4 Production:

-

Cell Culture and Stimulation:

-

Culture T-lymphocytes (e.g., from spleen of immunized mice or a T-cell line like EL-4) in appropriate culture medium.

-

Prime the cells with a suitable antigen or mitogen (e.g., phorbol 12-myristate 13-acetate - PMA).

-

Treat the primed cells with varying concentrations of 13C-labeled octylphenol.

-

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

IL-4 Quantification:

-

Data Analysis: Generate a standard curve using recombinant IL-4 and determine the concentration of IL-4 in the experimental samples.

This technical guide provides a foundational understanding of the key characteristics and experimental considerations for working with 13C-labeled octylphenols. The detailed protocols and workflow diagrams serve as a practical resource for researchers in designing and executing their studies.

References

- 1. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exposure to 4-tert-octylphenol, an environmentally persistent alkylphenol, enhances interleukin-4 production in T cells via NF-AT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A bioassay for the measurement of human interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of human and murine interleukin 2 and interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Applications of 4-tert-Octylphenol-diethoxylate-¹³C₆: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and analytical applications of 4-tert-Octylphenol-diethoxylate-¹³C₆. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in environmental analysis and related fields.

Introduction

4-tert-Octylphenol-diethoxylate-¹³C₆ is the ¹³C-labeled analogue of 4-tert-Octylphenol-diethoxylate, a member of the alkylphenol ethoxylate (APEO) class of nonionic surfactants. Due to the environmental persistence and endocrine-disrupting properties of the parent compounds, there is significant interest in monitoring their levels in various environmental matrices.[1][2] The ¹³C-labeled version serves as an invaluable internal standard for accurate quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Commercial Availability

4-tert-Octylphenol-diethoxylate-¹³C₆ is commercially available from several chemical suppliers, typically as a solution in an organic solvent. The product is primarily intended for use as an analytical standard.

| Supplier | Product Name | CAS Number | Form | Concentration | Solvent | Storage |

| Sigma-Aldrich | 4-tert-Octylphenol-diethoxylate-ring-¹³C₆ solution | 1173020-69-3 | Solution | 10 µg/mL | Acetone | -20°C |

| Santa Cruz Biotechnology | 4-tert-Octylphenol-diethoxylate-ring-¹³C₆ solution | 1173020-69-3 | Solution | - | - | - |

| CymitQuimica | 4-tert-Octylphenol Diethoxylate-¹³C₆ | - | Neat | - | - | - |

| ESSLAB | 4-tert-Octylphenol-¹³C₆ diethoxylate | 1173020-69-3 | Solution | 100 µg/mL | Isooctane | - |

Physicochemical and Analytical Data

The following table summarizes key physicochemical and analytical data for 4-tert-Octylphenol-diethoxylate-¹³C₆.

| Property | Value |

| Chemical Formula | ¹³C₆C₁₂H₃₀O₃ |

| Molecular Weight | 300.38 g/mol |

| Synonyms | 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol-¹³C₆, 4-tert-OP2EO-¹³C₆ |

| Mass Shift | M+6 |

| Primary Application | Labeled analytical standard for environmental sample analysis (SPME-GC-MS, LC-MS/MS) |

| Typical Analytes | Nonylphenol (NP) and octylphenol (OP) mono- and di-ethoxylates |

Experimental Protocols

4-tert-Octylphenol-diethoxylate-¹³C₆ is predominantly used as an internal standard in isotope dilution methods for the quantification of 4-tert-octylphenol and its ethoxylates in environmental samples. Below are representative experimental protocols for water and sediment sample analysis.

Analysis of Water Samples by LC-MS/MS

This protocol outlines a general procedure for the determination of 4-tert-octylphenol-diethoxylate in water samples.

1. Sample Preparation and Spiking:

-

Collect water samples in amber glass bottles.

-

Acidify the samples to a pH < 3 with a suitable acid (e.g., sulfuric acid).

-

Prior to extraction, spike a known volume of the water sample (e.g., 500 mL) with a known amount of 4-tert-Octylphenol-diethoxylate-¹³C₆ solution to serve as an internal standard.

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol and then deionized water through it.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

-

Elution: Elute the retained analytes and the internal standard with a suitable organic solvent, such as acetone or methanol.

3. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for ethoxylates.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native analyte and the ¹³C-labeled internal standard.

-

5. Quantification:

-

Calculate the concentration of the native analyte in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Analysis of Sediment Samples by GC-MS

For sediment and other solid matrices, an extraction step is required prior to cleanup and analysis.

1. Sample Preparation and Extraction:

-

Air-dry and sieve the sediment sample to ensure homogeneity.

-

Weigh a known amount of the dried sediment (e.g., 10 g) into an extraction vessel.

-

Spike the sample with a known amount of 4-tert-Octylphenol-diethoxylate-¹³C₆ solution.

-

Perform extraction using a suitable technique such as Soxhlet extraction or pressurized liquid extraction (PLE) with a solvent like a mixture of hexane and acetone.

2. Extract Cleanup:

-

The crude extract may require cleanup to remove interfering matrix components. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges.

3. Derivatization (for GC-MS):

-

To improve the volatility and chromatographic behavior of the analytes, a derivatization step is often necessary.

-

Evaporate the cleaned extract to dryness and add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

-

Heat the mixture to ensure complete reaction.

4. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to separate the analytes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the derivatized native analyte and the ¹³C-labeled internal standard.

-

5. Quantification:

-

Similar to the LC-MS/MS method, quantify the native analyte based on the ratio of its peak area to that of the ¹³C-labeled internal standard, using a calibration curve.

Visualization of Analytical Workflow

As 4-tert-Octylphenol-diethoxylate-¹³C₆ is an analytical tool rather than a bioactive molecule involved in signaling pathways, a diagram of its typical experimental workflow is provided below.

Conclusion

4-tert-Octylphenol-diethoxylate-¹³C₆ is a commercially available and essential analytical standard for the accurate and reliable quantification of 4-tert-octylphenol and its short-chain ethoxylates in complex environmental matrices. Its use in isotope dilution mass spectrometric methods, such as LC-MS/MS and GC-MS, allows for the correction of matrix effects and procedural losses, leading to high-quality analytical data. The experimental protocols provided in this guide offer a foundation for researchers to develop and validate methods for the monitoring of these important environmental contaminants.

References

- 1. HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Odyssey of 4-tert-Octylphenol Ethoxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 4-tert-octylphenol ethoxylates (OPEOs), a significant class of nonionic surfactants. Due to their widespread use in industrial, commercial, and household products, OPEOs and their degradation products are prevalent environmental contaminants. Understanding their transformation pathways, persistence, and the analytical methodologies for their detection is critical for environmental risk assessment and management. This document synthesizes current scientific knowledge on the aerobic and anaerobic degradation of OPEOs, presents quantitative data on their environmental persistence, details experimental protocols for their analysis, and visualizes key processes to facilitate a deeper understanding.

Environmental Fate and Transport

4-tert-octylphenol ethoxylates are part of the broader group of alkylphenol ethoxylates (APEOs), which are primarily used as detergents, emulsifiers, and wetting agents. Their environmental journey typically begins with their discharge into wastewater systems. In wastewater treatment plants (WWTPs), OPEOs undergo biodegradation, which is often incomplete. The lipophilic nature of the 4-tert-octylphenol moiety leads to the partitioning of these compounds and their less polar metabolites from the aqueous phase to sewage sludge and sediments. The application of biosolids to agricultural land can then introduce these compounds into the terrestrial environment.

Biodegradation Pathways: A Tale of Two Conditions

The environmental persistence and the nature of the degradation products of OPEOs are highly dependent on the presence or absence of oxygen. The primary degradation mechanism involves the stepwise shortening of the hydrophilic ethoxylate chain. However, other transformation pathways have been identified, leading to a complex mixture of metabolites.

Aerobic Degradation

Under aerobic conditions, the biodegradation of OPEOs is initiated by the shortening of the ethoxylate chain, often leading to the formation of short-chain OPEOs such as 4-tert-octylphenol monoethoxylate (OPEO1) and 4-tert-octylphenol diethoxylate (OPEO2). A key subsequent step is the oxidation of the terminal alcohol group of the ethoxylate chain to a carboxylic acid, forming 4-tert-octylphenoxy acetic acid (OPEC1) and longer-chain carboxylated metabolites (OPECs). While the aromatic ring can be cleaved under aerobic conditions, this process is generally slow.

Toxicological Profile of 4-tert-Octylphenol and its Ethoxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 4-tert-Octylphenol (OP) and its ethoxylates (OPEs). It is designed to be a key resource for researchers, scientists, and professionals involved in drug development and environmental health. This document summarizes key toxicological data, details experimental methodologies, and visualizes critical biological pathways and experimental workflows.

Executive Summary

4-tert-Octylphenol, a member of the alkylphenol family, and its ethoxylated derivatives are widely used as non-ionic surfactants in various industrial and consumer products. Due to their widespread use and potential for environmental release, there is significant interest in their toxicological effects. A primary concern is their endocrine-disrupting activity, particularly their ability to mimic estrogen, which can lead to adverse effects on reproductive health and development. This guide synthesizes the current scientific understanding of the toxicological properties of these compounds.

General and Systemic Toxicity

4-tert-Octylphenol exhibits a range of toxic effects, from acute to chronic, affecting various organ systems.

Acute Toxicity

Acute toxicity studies indicate that 4-tert-Octylphenol has low to moderate acute toxicity following oral and dermal exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male and female) | Oral | 4040 mg/kg | [1] |

| LD50 | Mouse | Oral | 3210 mg/kg | [2][3] |

| LD50 | Rabbit (male and female) | Dermal | > 2000 mg/kg | [1] |

Skin and Eye Irritation

4-tert-Octylphenol is a known skin and eye irritant. Studies on rabbits have demonstrated its potential to cause significant irritation.

-

Skin Irritation: In rabbits, 4-tert-Octylphenol caused skin irritation after a 4-hour exposure.[1][4]

-

Eye Irritation: It is classified as causing serious eye damage in rabbits following a 24-hour exposure.[1]

Subchronic Toxicity

Repeated dose oral toxicity studies in rats have identified the liver and kidneys as potential target organs. Observed effects at higher doses include reductions in body weight gain and changes in organ weights.[5] A 90-day study in rats reported delayed body weight development with a No-Observed-Adverse-Effect Level (NOAEL) of 15 mg/kg bw/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 20 mg/kg bw/day.[6]

Endocrine Disruption

The most well-documented toxicological effect of 4-tert-Octylphenol is its ability to disrupt the endocrine system, primarily by acting as an estrogen mimic.

Estrogenic Activity

4-tert-Octylphenol binds to estrogen receptors (ERs), particularly ERα, and can initiate estrogenic responses.[7][8][9] This has been demonstrated in both in vitro and in vivo studies. Its binding affinity to the estrogen receptor is weaker than that of the endogenous hormone 17β-estradiol.[10][11][12][13]

Signaling Pathway

The estrogenic activity of 4-tert-Octylphenol is mediated through the estrogen receptor signaling pathway. Upon binding to ERα in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it dimerizes and binds to Estrogen Response Elements (EREs) on the DNA. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to various physiological and pathological effects.

Reproductive and Developmental Toxicity

Due to its endocrine-disrupting properties, 4-tert-Octylphenol can have significant adverse effects on reproduction and development.

Reproductive Toxicity

Studies in male rats have shown that exposure to 4-tert-Octylphenol can lead to reduced testicular size, decreased sperm production, and an increase in sperm abnormalities.[9][14][15] In female rats, it can disrupt the estrous cycle.[11][12][14][16]

A two-generation reproductive toxicity study in rats established the following NOAEL and LOAEL values:

| Endpoint | Value | Approximate Dose (mg/kg bw/day) |

| NOAEL (Adult Systemic Toxicity) | 200 ppm | 10 (males), 15 (females) |

| NOAEL (Adult Reproductive Toxicity) | 2000 ppm | 100 (males), 150 (females) |

| LOAEL (Offspring Toxicity) | 2000 ppm | 150 (weanlings) |

| NOAEL (Offspring Toxicity) | 200 ppm | 15 (weanlings) |

Source: Tyl et al. (1999)[1]

Developmental Toxicity

Perinatal and postnatal exposure to 4-tert-Octylphenol has been shown to inhibit cortical bone growth in female mice.[14] It has also been observed to disrupt brain development and lead to abnormal cognitive, social, and behavioral functions in mice.[3][17][18]

Genotoxicity and Carcinogenicity

Genotoxicity

In vitro studies on 4-tert-Octylphenol have shown mixed results for genotoxicity. An in vitro mammalian cell gene mutation test using Chinese hamster ovary cells was negative.[1] However, an in vivo comet assay in rats showed evidence of DNA damage at a dose of 250 mg/kg bw.[19]

Carcinogenicity

There is limited and inconclusive evidence regarding the carcinogenicity of 4-tert-Octylphenol and its ethoxylates. One study found that dietary administration of 4-tert-octylphenol did not promote prostatic carcinogenesis in rats.[8] Other sources suggest a potential for carcinogenic effects, but further research is needed to establish a definitive link.[20]

Environmental Fate and Ecotoxicity of Octylphenol Ethoxylates

Octylphenol ethoxylates are released into the environment and can degrade back to the more persistent and toxic 4-tert-Octylphenol.[21][22]

Environmental Degradation

In the environment, the ethoxylate chain of OPEs is progressively shortened by microorganisms, leading to the formation of short-chain OPEs and ultimately 4-tert-Octylphenol.[2][7] This degradation process is a significant source of 4-tert-Octylphenol in aquatic environments.

Aquatic Toxicity

Both 4-tert-Octylphenol and its ethoxylates are toxic to aquatic organisms. The toxicity of OPEs generally increases as the length of the ethoxylate chain decreases.

| Substance | Organism | Endpoint | Value (mg/L) |

| Nonylphenol Ethoxylate (NP40EO) | Daphnia magna | 48h EC50 | 14.23 |

| Nonylphenol Ethoxylate (NP40EO) | Daphnia magna | 21d NOEC | 0.11 |

| 4-tert-Octylphenol | Cichlid fish (Pseudetroplus maculatus) | 96h LC50 | 0.15 |

Note: Data for octylphenol ethoxylates are limited; nonylphenol ethoxylate data is provided as a surrogate.[5][23]

Experimental Protocols

Two-Generation Reproductive Toxicity Study (OECD 416)

This study is designed to assess the effects of a substance on reproductive performance and the development of offspring over two generations.

-

Administration: The test substance is administered continuously in the diet, drinking water, or by gavage.[1][7][24]

-

Dosage: At least three dose levels and a control group are used.[1][7]

-

Procedure:

-

P Generation: Young adult male and female rats are dosed for a pre-mating period. They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.

-

F1 Generation: Offspring are selected from each litter and are dosed from weaning through maturity. They are then mated to produce the F2 generation. Dosing continues through gestation and lactation of the F2 litters.

-

-

Endpoints:

-

Parental: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

-

Offspring: Litter size, viability, sex ratio, body weight, physical and sexual development, and gross pathology.

-

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Derivation of algal acute to chronic ratios for use in chemical toxicity extrapolations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. ewg.org [ewg.org]

- 7. researchmap.jp [researchmap.jp]

- 8. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 9. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CLP, 4.1.2., Classification criteria for substances :: ReachOnline [reachonline.eu]

- 12. dovepress.com [dovepress.com]

- 13. Activation of estrogen receptor-mediated gene transcription by IGF-I in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. Transcription factor activity of estrogen receptor α activation upon nonylphenol or bisphenol A treatment enhances the in vitro proliferation, invasion, and migration of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Toxic effects of octylphenol on the expression of genes in liver identified by suppression subtractive hybridization of Rana chensinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endocrine Disruptor Screening and Testing Advisory Committee - Hormonally Active Agents in the Environment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ecetoc.org [ecetoc.org]

- 21. Acute and Chronic Toxicity of Nonylphenol Ethoxylates to <i>Daphnia magna</i> [ere.ac.cn]

- 22. fao.org [fao.org]

- 23. Test No. 416: Two-Generation Reproduction Toxicity | OECD [oecd.org]

- 24. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine-disrupting properties of octylphenol compounds

An In-depth Technical Guide on the Endocrine-Disrupting Properties of Octylphenol Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphenol (OP) and its isomers, particularly 4-tert-octylphenol (4-t-OP), are alkylphenols widely used in the manufacturing of non-ionic surfactants, resins, and plastics.[1] Due to their widespread use and persistence in the environment, they have become prevalent environmental contaminants.[1][2] Structurally similar to natural estrogens like 17β-estradiol, octylphenol compounds are classified as endocrine-disrupting chemicals (EDCs) or "xenoestrogens."[3] They can interfere with the body's endocrine system by mimicking, blocking, or otherwise altering the normal function of hormones, primarily through interaction with steroid hormone receptors.[3][4] This guide provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and key experimental protocols used to assess the endocrine-disrupting properties of octylphenol compounds.

Mechanisms of Endocrine Disruption

Octylphenol compounds exert their endocrine-disrupting effects through multiple molecular mechanisms, primarily involving the estrogen signaling pathway, but also affecting other nuclear receptors and cellular processes.

Estrogen Receptor (ER) Agonism

The principal mechanism of octylphenol's endocrine activity is its ability to bind to and activate estrogen receptors (ERα and ERβ).[5] This interaction mimics the effect of endogenous estradiol, initiating a cascade of molecular events that lead to altered gene expression and subsequent physiological responses.[3][5] Like estradiol, the binding of octylphenol to ER induces a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This complex then recruits co-activators to initiate the transcription of estrogen-responsive genes.

Androgen Receptor (AR) Antagonism

In addition to estrogenic activity, octylphenol compounds have been shown to act as antagonists to the androgen receptor (AR).[6][7] They can bind to the AR without activating it, thereby preventing endogenous androgens like testosterone and dihydrotestosterone (DHT) from binding and initiating their normal biological effects. This anti-androgenic activity contributes significantly to their endocrine-disrupting profile.[6][7]

Interaction with Other Nuclear Receptors and Pathways

-

Progesterone Receptor (PR): 4-tert-octylphenol and 4-nonylphenol have demonstrated a weak binding affinity for the progesterone receptor.[8][9] Some studies also show weak inhibitory effects on PR-controlled gene expression.[6]

-

Estrogen-Related Receptor Gamma (ERRγ): 4-t-OP has been identified as an inverse agonist for ERRγ.[6]

-

Aryl Hydrocarbon Receptor (AhR): 4-n-octylphenol can exhibit dual effects on AhR activity, with weak agonism at lower concentrations and inhibition at higher concentrations.[7]

-

Aromatase Inhibition: Octylphenol compounds can inhibit the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[7][10] This can disrupt the balance of sex hormones.

-

TGF-β Signaling: In certain cancer cell models, octylphenol has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway, which can stimulate cell proliferation.[11]

-

Nitric Oxide (NO) Signaling: Studies suggest that octylphenol and nonylphenol can differentially affect cellular redox balance by modulating nitric oxide signaling pathways, with OP showing an estrogen-mimicking activation of the eNOS pathway in HepG2 cells.[3]

Quantitative Data Summary

The endocrine-disrupting potential of octylphenol compounds has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for easy comparison.

Table 1: In Vitro Receptor Binding Affinity of Octylphenol Compounds

| Compound | Receptor | Parameter | Value (µM) | Reference(s) |

|---|---|---|---|---|

| 4-tert-Octylphenol | Estrogen Receptor (ER) | Ki | 0.05 - 65 | [8],[9] |

| 4-tert-Octylphenol | Progesterone Receptor (PR) | Ki | 1.2 - 3.8 (weak affinity) |[8],[9] |

Table 2: In Vivo Estrogenic Effects of 4-tert-Octylphenol

| Assay | Species | Endpoint | Effective Dose (Oral) | Reference(s) |

|---|---|---|---|---|

| Uterotrophic Assay | Prepubertal Rat | Uterine Weight Increase | 50 - 200 mg/kg/day | [8],[9] |

| Estrous Cycle Disruption | Adult Rat | Reduced number of 4-5 day cycles | 200 mg/kg/day | [8],[9] |

| Male Reproductive Toxicity | Pubertal Mouse | Reduced testicular mass, sperm quality | 10 - 100 mg/kg/day |[4] |

Key Experimental Protocols

Standardized assays are critical for evaluating and comparing the endocrine-disrupting activity of chemicals like octylphenol. Below are detailed methodologies for key experiments.

In Vitro Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Methodology:

-

Receptor Source Preparation: Prepare a cytosolic or nuclear fraction containing estrogen receptors from a suitable source, such as rat uterine tissue or recombinant human ERα/ERβ.

-

Competitive Incubation: In a series of tubes, incubate a fixed concentration of [³H]-17β-estradiol and the receptor preparation with a range of concentrations of the test compound (e.g., o-octylphenol). Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled 17β-estradiol).[5]

-

Incubation Conditions: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is using a hydroxylapatite slurry, which binds the receptor-ligand complex.[5]

-

Quantification: Wash the hydroxylapatite pellet to remove unbound radioactivity. Measure the radioactivity of the bound ligand in the pellet using a liquid scintillation counter.[5]

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC50.

In Vitro Estrogen Receptor Transcriptional Activation (ERTA) Assay

This reporter gene assay measures the ability of a chemical to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase). It is a functional assay that reflects the agonistic or antagonistic potential of a compound. (Based on OECD TG 455).[5][12]

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., HeLa-9903, MCF-7) stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (ERα) and another containing an estrogen-responsive promoter driving a reporter gene.[5] Culture cells in a medium free of estrogenic contaminants.

-

Cell Plating and Exposure: Plate the cells in multi-well plates. After attachment, expose the cells to a range of concentrations of the test compound (e.g., 10⁻⁹ to 10⁻⁵ M) for a defined period (e.g., 24 hours).[5] Include a vehicle control (e.g., DMSO), a positive control (17β-estradiol), and for antagonist testing, co-exposure with a fixed concentration of 17β-estradiol.

-

Cell Lysis: After incubation, wash the cells and lyse them using a suitable lysis buffer to release the cellular contents, including the reporter protein.

-

Reporter Gene Measurement: Measure the activity of the reporter gene product. For a luciferase reporter, add a luciferin substrate and measure the resulting luminescence with a luminometer.[5]

-

Data Analysis: Normalize the reporter gene activity to a measure of cell viability if cytotoxicity is observed. Calculate the fold induction of reporter activity relative to the vehicle control. For agonists, determine the EC50 value (the concentration producing 50% of the maximum response). For antagonists, determine the IC50 value.

In Vivo Uterotrophic Assay

This assay is a well-established in vivo screening method for identifying chemicals with estrogenic activity. It relies on the ability of estrogens to stimulate a weight increase in the uterus of rodents. (Based on OECD TG 440).

Methodology:

-

Animal Model: Use either immature (prepubertal) or ovariectomized adult female rats.[9] Ovariectomy removes the endogenous source of estrogen, providing a low-estrogen baseline.

-

Dosing: Administer the test compound (e.g., 4-tert-octylphenol) daily for three consecutive days via oral gavage or subcutaneous injection.[9] Use a range of doses along with a vehicle control and a positive control (e.g., ethynyl estradiol).

-

Necropsy: On the day after the final dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and mesentery.

-

Uterine Weight Measurement: Blot the uterus to remove excess fluid and record the wet weight. The uterus may also be filled with fluid, which is then expressed before recording the blotted weight. Both measurements are recorded.

-

Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical analysis. A statistically significant increase in uterine weight indicates estrogenic activity.

Summary of Physiological and Toxicological Effects

Exposure to octylphenol compounds has been linked to a range of adverse effects in wildlife and laboratory animals, raising concerns about potential human health impacts.

-

Reproductive System: In males, exposure can lead to reduced testicular mass, decreased sperm quality and motility, and inhibited spermatogenesis.[4][13] In females, it can advance the age of vaginal opening and disrupt estrous cycles.[9]

-

Neurodevelopment and Behavior: Perinatal exposure to 4-tert-octylphenol has been shown to disrupt brain development in mice, reducing neuronal progenitor proliferation and leading to abnormal cognitive, social, and anxiety-like behaviors in offspring.[14][15] It can also impair the development of the olfactory system.[16]

-

Metabolic and Systemic Effects: Studies in fish have shown that octylphenol exposure can cause anemia, stress responses (increased cortisol and glucose), and alterations in liver enzyme activity, indicating broader physiological and metabolic disruption.[17]

Conclusion

Octylphenol compounds are potent endocrine disruptors with well-documented estrogenic and anti-androgenic activities. Their primary mechanism of action is through the modulation of nuclear hormone receptors, particularly the estrogen receptor. Quantitative data from a battery of standardized in vitro and in vivo assays confirm their ability to interfere with endocrine signaling at multiple levels. The detailed experimental protocols and pathway diagrams provided in this guide offer a technical foundation for researchers investigating the effects of these and other potential endocrine-disrupting chemicals. Given the observed adverse effects on reproductive and neurological systems in animal models, continued research and monitoring of octylphenol compounds are essential for assessing human health risks.

References

- 1. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New insights into the olfactory development disrupted by 4-tert-Octylphenol in offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicity studies of nonylphenol and octylphenol: hormonal, hematological and biochemical effects in Clarias gariepinus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolites of 4-tert-Octylphenol-diethoxylate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 4-tert-Octylphenol-diethoxylate (OPEO2) in biological systems. OPEO2 is a member of the alkylphenol ethoxylate (APEO) class of non-ionic surfactants. Understanding its biotransformation is critical due to the endocrine-disrupting potential of its metabolites, particularly the persistent degradation product, 4-tert-octylphenol (OP). This document details the metabolic pathways, presents available quantitative data, outlines detailed experimental protocols for metabolite analysis, and visualizes key biological and experimental processes.

Metabolic Pathways of 4-tert-Octylphenol-diethoxylate

The metabolism of OPEO2 is a multi-step process primarily occurring in the liver. It involves the progressive shortening of the hydrophilic ethoxylate chain followed by modification of the resulting lipophilic octylphenol moiety. The principal metabolic transformations are deethoxylation, oxidation, and conjugation.

1.1 Deethoxylation and Oxidation of the Ethoxylate Chain: The initial and primary metabolic pathway for OPEO2 involves the sequential cleavage of ethoxy units. This process, known as deethoxylation, transforms OPEO2 into 4-tert-octylphenol-monoethoxylate (OPEO1) and subsequently into 4-tert-octylphenol (OP). Concurrently, the terminal ethoxy group can undergo oxidation to form a carboxylic acid, yielding 4-tert-octylphenoxyethoxyacetic acid (OPE2C) and 4-tert-octylphenoxyacetic acid (OPE1C). These carboxylated metabolites are generally more water-soluble and facilitate excretion.[1][2]

1.2 Oxidation and Conjugation of 4-tert-Octylphenol: Once formed, the primary metabolite, 4-tert-octylphenol, undergoes Phase I and Phase II metabolism. Phase I metabolism involves hydroxylation of the tert-octyl group.[3] The resulting hydroxylated OP, along with the parent OP, is then conjugated in Phase II reactions. The main conjugation pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the phenolic hydroxyl group, forming OP-glucuronide.[4] This process significantly increases the water solubility of the metabolite, preparing it for elimination from the body.

The following diagram illustrates the major metabolic pathways of OPEO2.

References

Methodological & Application

Application Note: Quantification of 4-tert-Octylphenol and its Ethoxylates in Environmental Samples using 4-tert-Octylphenol-diethoxylate-13C6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 4-tert-octylphenol (4-t-OP) and its diethoxylate (4-t-OP2EO) in various environmental matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates 4-tert-Octylphenol-diethoxylate-13C6 as an internal standard (IS) to ensure accuracy and precision. The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

4-tert-Octylphenol and its ethoxylates are non-ionic surfactants widely used in industrial and household products.[1] Due to their widespread use and incomplete removal during wastewater treatment, they have become ubiquitous environmental contaminants.[1] These compounds are known endocrine disruptors and can have adverse effects on aquatic organisms and potentially on human health.[2][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring their presence in the environment.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis of trace contaminants.[4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification. This internal standard has a chemical structure and physicochemical properties nearly identical to the target analyte, but with a distinct mass, allowing for precise correction of analytical variability.[1][4] This application note provides a comprehensive protocol for the use of this compound in LC-MS/MS workflows for the analysis of environmental samples.

Experimental Protocols

Sample Preparation (Water Samples)

A solid-phase extraction (SPE) method is employed to extract and concentrate the analytes from aqueous samples.[5][6][7]

Materials:

-

Polymeric SPE Cartridges (e.g., C18)

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Ultrapure Water

-

Formic Acid (FA)

-

This compound internal standard spiking solution (1 µg/mL in methanol)

-

Water sample (e.g., river water, wastewater effluent)

Protocol:

-

Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Acidification: Acidify the sample to pH 3 with formic acid.

-

Internal Standard Spiking: Spike the sample with the this compound internal standard solution to a final concentration of 100 ng/L.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 5 mL of DCM.

-

Condition the cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of ultrapure water (pH 3). Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the pre-spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.

-

Drying: Dry the cartridge under vacuum for 15-30 minutes until the sorbent is visibly dry.[6][7]

-

Elution: Elute the analytes from the cartridge with 5 mL of a methanol/DCM (50:50, v/v) solution.[6][7]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 4-tert-Octylphenol | 205.2 | 133.1 | 0.1 | 30 | 25 |

| 4-tert-Octylphenol-diethoxylate | 293.2 | 133.1 | 0.1 | 35 | 20 |

| This compound (IS) | 299.2 | 139.1 | 0.1 | 35 | 20 |

Data Presentation

The following table summarizes the quantitative data for the analysis of a spiked river water sample.

| Analyte | Spiked Concentration (ng/L) | Measured Concentration (ng/L) | Recovery (%) | RSD (%) (n=3) |

| 4-tert-Octylphenol | 50 | 48.5 | 97.0 | 4.2 |

| 4-tert-Octylphenol-diethoxylate | 50 | 51.2 | 102.4 | 3.8 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis.

Analyte and Internal Standard Relationship

Caption: Analyte and internal standard relationship.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of 4-tert-octylphenol and its diethoxylate in environmental water samples. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and precision by compensating for matrix effects and procedural losses. This protocol can be readily implemented in environmental monitoring laboratories and for research purposes.

References

- 1. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

- 2. 4-tert-Octylphenol Diethoxylate-13C6 | CymitQuimica [cymitquimica.com]

- 3. series.publisso.de [series.publisso.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

Application Note: Quantification of 4-tert-Octylphenol in Environmental Water Samples

Introduction

4-tert-Octylphenol (4-t-OP) is an alkylphenol that is used in the manufacturing of phenolic resins and surfactants.[1] It is considered an endocrine-disrupting chemical (EDC) and its presence in aquatic environments is a significant concern due to its potential adverse effects on wildlife and humans.[2] The substance can be formed in the environment through the degradation of octylphenol ethoxylates.[3] Due to its high stability and potential for bioaccumulation, monitoring the concentration of 4-t-OP in environmental water samples is crucial for assessing environmental risk.[1][2] This application note provides detailed protocols for the quantification of 4-t-OP in various water matrices using modern analytical techniques.

Physicochemical Properties of 4-tert-Octylphenol

| Property | Value | Reference |

| CAS Number | 140-66-9 | [1] |

| Molecular Formula | C₁₄H₂₂O | |

| Melting Point | 79-82°C | [1] |

| Boiling Point | 280-283°C | [1] |

| Water Solubility | 19 mg/L at 22°C | [1] |

| Log Kₒw | 4.12 | [1] |

Experimental Protocols

Several analytical methods have been developed for the determination of 4-t-OP in environmental water samples. The most common approaches involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. The primary techniques are Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Liquid-Liquid Extraction (LLE) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Protocol 1: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of 4-t-OP in surface water.[2]

1. Sample Preparation: Solid-Phase Extraction

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Filtration: Filter the water samples through a 1.2 µm GF/C filter membrane to remove suspended particles.[4]

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[4]

-

Sample Loading: Pass 200 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[5]

-

Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove any interfering substances.

-

Elution: Elute the retained 4-t-OP from the cartridge with 10 mL of a methanol and acetone mixture (1:1, v/v).[5]

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. Derivatization (Optional but Recommended)

To improve the volatility and chromatographic behavior of 4-t-OP, a derivatization step is often employed. For example, derivatization to 4-tert-octyl-phenoxy silane can increase sensitivity and selectivity.[2]

3. Instrumental Analysis: GC-MS

-

Gas Chromatograph (GC) Conditions:

-

Column: Varian VF-5ms capillary column or similar.[6]

-

Injector Temperature: 260°C.[7]

-

Oven Temperature Program: Start at an initial temperature, then ramp to a final temperature to ensure good separation. A typical program might be: hold at 80°C for 2 minutes, then ramp at 15°C/min to 220°C, then ramp to a final temperature.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[8]

-

4. Quantification

Quantification is typically performed using an internal standard method. Phenanthrene-d10 is a suitable internal standard.[2] A calibration curve is constructed by analyzing standard solutions of 4-t-OP with a fixed concentration of the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective and is suitable for drinking water analysis as described in EPA Method 559.[9]

1. Sample Preparation: Solid-Phase Extraction

-

Sample Collection: Collect 100-250 mL water samples in amber glass bottles.[9]

-

Fortification: Fortify the sample with a surrogate standard.

-

SPE Cartridge: Use a copolymeric SPE cartridge.[9]

-

Extraction: Pass the water sample through the SPE cartridge.[9]

-

Elution: Elute the analytes with a small amount of acetone.[9]

-

Final Volume Adjustment: Add an internal standard and adjust the final extract volume to 5 mL with acetone.[9]

2. Instrumental Analysis: LC-MS/MS

-

Liquid Chromatograph (LC) Conditions:

-

Mass Spectrometer (MS/MS) Conditions:

Protocol 3: Liquid-Liquid Extraction (LLE) followed by HPLC with Fluorescence Detection (HPLC-FLD)

This is a simpler and more cost-effective method suitable for surface water analysis.[7][11]

1. Sample Preparation: Liquid-Liquid Extraction

-

pH Adjustment: Acidify the water sample to a pH of 3.0-3.5.[7][11]

-

Extraction: Perform liquid-liquid extraction using dichloromethane as the extraction solvent.[7][11]

-

Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate and then evaporate it to a smaller volume.[7]

-

Reconstitution: Reconstitute the residue in methanol for HPLC analysis.[7]

2. Instrumental Analysis: HPLC-FLD

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Fluorescence Detector (FLD) Conditions:

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the quantification of 4-tert-octylphenol in water samples.

| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |

| SPE-GC-MS | Surface Water | LOD: 0.06 ng/mL | 84.67 - 109.7 | [2] |

| SPE-LC-MS/MS (EPA Method 559) | Drinking Water | MRL: 4.9 ng/L | - | [9] |

| LLE-HPLC-FLD | Surface Water | - | - | [7][11] |

| SPME-HPLC-FLD | Natural Water | LOD: 0.29 ng/mL | 93.9 - 108.2 | [13] |

| SPE-HPLC-PDA | River Water | LOD: 0.0006 mg/L, LOQ: 0.0020 mg/L | 41.0 - 114 | [4][5] |

MRL: Minimum Reporting Level

Visualizations

Caption: General experimental workflow for the quantification of 4-tert-octylphenol.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. series.publisso.de [series.publisso.de]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. brjac.com.br [brjac.com.br]

- 11. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Analysis of 4-tert-Octylphenol in Human Urine and Serum

Introduction

4-tert-Octylphenol (4-t-OP) is an alkylphenol that is widely used in the production of non-ionic surfactants, resins, and other industrial products.[1] Due to its widespread use, there is a potential for human exposure through various environmental media, including contaminated food, water, and air.[2][3] Classified as an endocrine-disrupting chemical (EDC), 4-t-OP has been shown to exhibit xenoestrogenic activity, potentially interfering with the body's hormonal systems.[1][4] Animal studies have linked exposure to adverse effects on the reproductive and developmental systems.[1] Biomonitoring of 4-t-OP in human matrices such as urine and serum is crucial for assessing exposure levels in the general population and understanding its potential health implications.

This document provides detailed application notes and protocols for the quantitative analysis of 4-t-OP in human urine and serum, targeting researchers, scientists, and drug development professionals. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer the high sensitivity and selectivity required for detecting trace levels of this compound in complex biological matrices.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of 4-tert-Octylphenol in human urine and serum.

Table 1: Quantitative Analysis of 4-tert-Octylphenol in Human Urine

| Analytical Method | Sample Preparation | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Matrix | Reference |

| ID-GC-MS | Solid-Phase Extraction (SPE) | 0.1 - 0.3 | - | 92 - 105 | Urine | [5] |

| LC-MS/MS | Online SPE | 2 µg/L (~2 ng/mL) | - | >85 | Urine | [6][7] |

| HPLC-DAD | SPE | 0.16 | 0.04 | - | Water | [8] |

| - | - | - | 0.05 | 89.5 - 102.8 | Urine | [2][3] |

Table 2: Quantitative Analysis of 4-tert-Octylphenol in Human Serum

| Analytical Method | Sample Preparation | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Matrix | Reference |

| LC-MS/MS | Hybrid SPE-Precipitation | 4.2 | 1.3 | - | Serum | [9][10] |

Table 3: Reported Concentrations of 4-tert-Octylphenol in Human Populations

| Population (Study) | Matrix | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) | Detection Frequency (%) | Reference |

| Korean Adults | Urine | 0.60 | - | 91.8 | [2][3] |

| Taiwanese Adolescents & Young Adults | Serum | 32.52 | - | - | [4] |

| NHANES (2003-2004) | Urine | 0.3 | 2.2 | 57.4 | [11] |

| Taiwanese Young Population | Serum | - | - | 100 | [12] |

Experimental Protocols

Protocol 1: Analysis of 4-tert-Octylphenol in Human Urine by LC-MS/MS with Online Solid-Phase Extraction

This protocol is based on the methodology for detecting conjugated and unconjugated 4-t-OP in urine.

1. Materials and Reagents

-

4-tert-Octylphenol (analytical standard)

-

¹³C₆-4-tert-octylphenol (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Sodium acetate buffer

-

Glacial acetic acid

-

β-glucuronidase

-

Pooled human urine (for calibration standards)

2. Preparation of Solutions

-

Stock Solutions (1000 mg/L): Weigh 10 mg of 4-t-OP and dissolve in 10 mL of acetonitrile. Prepare a separate stock solution for the internal standard in the same manner.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solutions with acetonitrile to create spiking solutions for the calibration curve.[6]

-

Internal Standard Spiking Solution (1 mg/L): Dilute the internal standard stock solution in acetonitrile.[6]

-

Sodium Acetate Buffer: Prepare as required for the enzymatic hydrolysis step.

3. Sample Preparation and Enzymatic Hydrolysis

-

Thaw frozen urine samples at room temperature and mix thoroughly.

-

Pipette 0.5 mL of the urine sample into a 2 mL crimp vial.[6]

-

Add 10 µL of the internal standard spiking solution.

-

Add 1 mL of sodium acetate buffer and vortex to mix.

-

Add 10 µL of β-glucuronidase to the sample for hydrolysis of conjugated 4-t-OP.[6]

-

Seal the vial, mix thoroughly, and incubate overnight (approximately 16 hours) at 37°C.[6]

-

After incubation, allow the sample to cool to room temperature.

4. LC-MS/MS Analysis

-

Inject the cooled sample directly into the LC-MS/MS system equipped with an online SPE setup.

-

Online SPE: Utilize a suitable SPE column for analyte enrichment and matrix cleanup.

-

Liquid Chromatography: Separate the analytes using a reverse-phase C18 column with a gradient elution of water and acetonitrile or methanol.

-

Tandem Mass Spectrometry: Detect and quantify the analytes using a mass spectrometer operating in negative ion mode with selected ion monitoring.[7]

5. Calibration and Quantification

-

Prepare calibration standards in pooled urine and process them in the same manner as the samples.[6]

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the 4-t-OP concentration in the samples using the calibration curve.

Protocol 2: Analysis of 4-tert-Octylphenol in Human Serum by LC-MS/MS with Hybrid Solid-Phase Extraction-Precipitation

This protocol is a rapid method for the determination of 4-t-OP in human serum.[9][10]

1. Materials and Reagents

-

4-tert-Octylphenol (analytical standard)

-

4-t-octylphenol-d₂ (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Human serum

-

Hybrid SPE-Precipitation cartridges

2. Preparation of Solutions

-

Stock and Working Standard Solutions: Prepare stock and working standard solutions of 4-t-OP and the internal standard in methanol or acetonitrile.

-

Internal Standard Spiking Solution: Prepare a solution of 4-t-octylphenol-d₂ for spiking samples.

3. Sample Preparation

-

Pipette 150 µL of serum into a 1.5 mL microcentrifuge tube.[9]

-

Spike all samples, blanks, and calibration standards with a known amount of the internal standard solution.

-

For matrix-spiked samples, add the appropriate amount of the 4-t-OP standard solution.

-

Add 450 µL of methanol to the tube and vortex for 1 minute to precipitate proteins.[9]

-

Centrifuge the sample for 10 minutes at 4000 x g.[9]

-

Collect the supernatant and pass it through the Hybrid SPE-Precipitation cartridge.[9]

4. LC-MS/MS Analysis

-

Inject the eluate from the Hybrid SPE cartridge into the LC-MS/MS system.

-

Liquid Chromatography: Perform chromatographic separation using a C18 column with a suitable mobile phase gradient.

-

Tandem Mass Spectrometry: Use a mass spectrometer with an electrospray ionization (ESI) source operating in negative mode for detection and quantification.[10]

5. Calibration and Quantification

-

Prepare matrix-matched calibration standards by spiking blank serum with known concentrations of 4-t-OP and the internal standard.

-

Process the calibration standards using the same extraction procedure as the samples.

-

Generate a calibration curve and determine the concentration of 4-t-OP in the serum samples.

Visualizations

Caption: Workflow for 4-t-OP Analysis in Urine.

Caption: Workflow for 4-t-OP Analysis in Serum.

References

- 1. healthvermont.gov [healthvermont.gov]

- 2. Urinary Levels of 4-Nonylphenol and 4-t-Octylphenol in a Representative Sample of the Korean Adult Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary Levels of 4-Nonylphenol and 4-t-Octylphenol in a Representative Sample of the Korean Adult Population [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols and bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. series.publisso.de [series.publisso.de]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, purification and determination of 4-n-nonylphenol and 4-tert-octylphenol in aqueous and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.dphen1.com [library.dphen1.com]

- 10. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for Octylphenol Analysis in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of octylphenol in various complex matrices. The included methods—Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE) followed by SPE, and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS)—are critically outlined to assist researchers in selecting and implementing the most suitable technique for their analytical needs.

Introduction

Octylphenol (OP) is an alkylphenol of significant environmental and health concern due to its endocrine-disrupting properties. Accurate quantification of OP in complex matrices such as soil, water, food, and biological tissues is crucial for assessing environmental contamination and human exposure. Sample preparation is a critical step that significantly influences the reliability and sensitivity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). This document details validated sample preparation protocols to ensure high recovery and reproducibility.

Comparative Quantitative Data